![molecular formula C13H23NO2Si B8419846 3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline](/img/structure/B8419846.png)
3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline is an organic compound characterized by the presence of a tert-butyldimethylsilyloxy group and a methoxy group attached to a phenylamine structure
Métodos De Preparación
The synthesis of 3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of imidazole, followed by subsequent functional group transformations . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Análisis De Reacciones Químicas
3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include bases like n-butyllithium and solvents such as tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyloxy group can influence the compound’s reactivity and stability, affecting its interactions with other molecules. The methoxy group can also play a role in modulating the compound’s electronic properties and reactivity .
Comparación Con Compuestos Similares
Similar compounds to 3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline include:
2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine: Another compound with a tert-butyldimethylsilyloxy group, used in different synthetic applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar protective groups, used as a precursor to biologically active natural products.
Propiedades
Fórmula molecular |
C13H23NO2Si |
|---|---|
Peso molecular |
253.41 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-4-methoxyaniline |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,14H2,1-6H3 |
Clave InChI |
FHHDZCFRJZFWCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)N)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
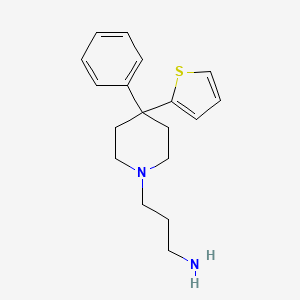
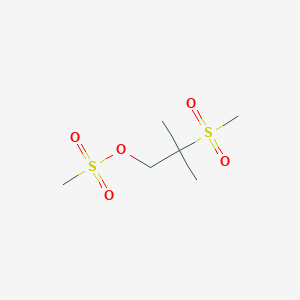
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8419806.png)
![[(2-Azido-3-methoxy-3-oxopropyl)sulfanyl]acetic acid](/img/structure/B8419811.png)
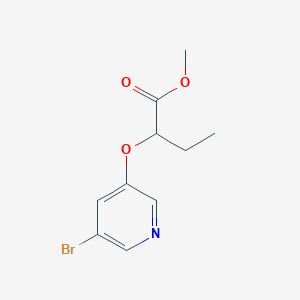
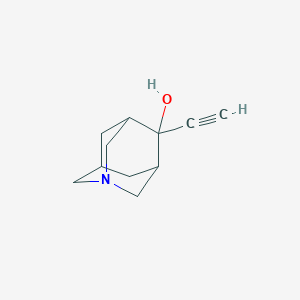
![N-[2-(4-Bromoacetyl-phenyl)-ethyl]-acetamide](/img/structure/B8419831.png)
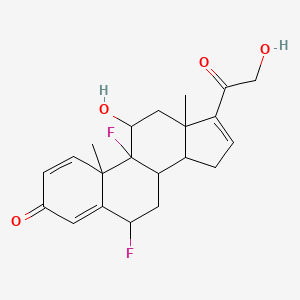
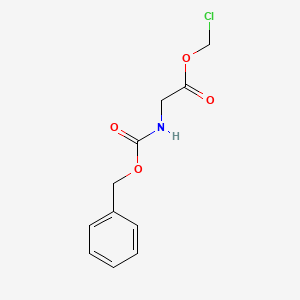
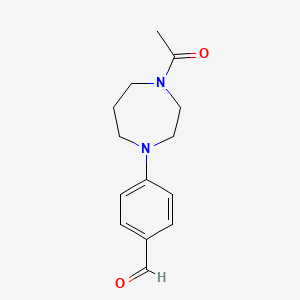
![N'-hydroxy-2-[4-(methylthio)phenyl]ethanimidamide](/img/structure/B8419854.png)
![5-Oxazol-4-yl-3H-[1,3,4]oxadiazol-2-one](/img/structure/B8419861.png)
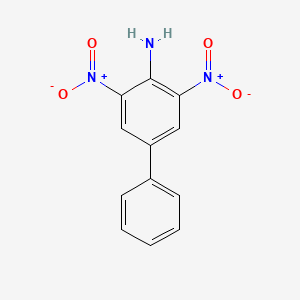
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethanamine acetate](/img/structure/B8419872.png)
